

# Application of Azetidine-2-carboxylic Acid in Anti-Angiogenic Research

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## Compound of Interest

Compound Name: Azetidine-2-carboxylic acid

Cat. No.: B014583

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## Application Notes

**Azetidine-2-carboxylic acid** (AZE), a non-proteinogenic amino acid analogue of proline, has emerged as a molecule of interest in anti-angiogenic research.[1] Its primary mechanism of action stems from its ability to be misincorporated into newly synthesized proteins in place of proline.[2][3] This substitution disrupts proper protein folding, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), a complex signaling network that aims to restore cellular homeostasis.[4][5][6][7] The chronic activation of the UPR can ultimately trigger cell cycle arrest and apoptosis, processes that can be harnessed to inhibit the proliferation and survival of endothelial cells, the primary cell type involved in angiogenesis.

The anti-angiogenic potential of **Azetidine-2-carboxylic acid** is linked to its inhibitory effects on collagen synthesis.[1] Collagen is a critical component of the extracellular matrix, providing structural support for new blood vessel formation. By interfering with collagen production, AZE can impede the construction of the necessary scaffold for angiogenesis.

Interestingly, research has revealed a biphasic dose-response of AZE on endothelial cell migration. While higher concentrations of AZE inhibit cell migration, a key process in angiogenesis, lower concentrations have been observed to paradoxically promote it. This highlights the critical importance of dose optimization in pre-clinical studies.

This document provides detailed protocols for key in vitro assays to evaluate the anti-angiogenic effects of **Azetidine-2-carboxylic acid** and summarizes the available quantitative data. Furthermore, it visualizes the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its application in anti-angiogenic research.

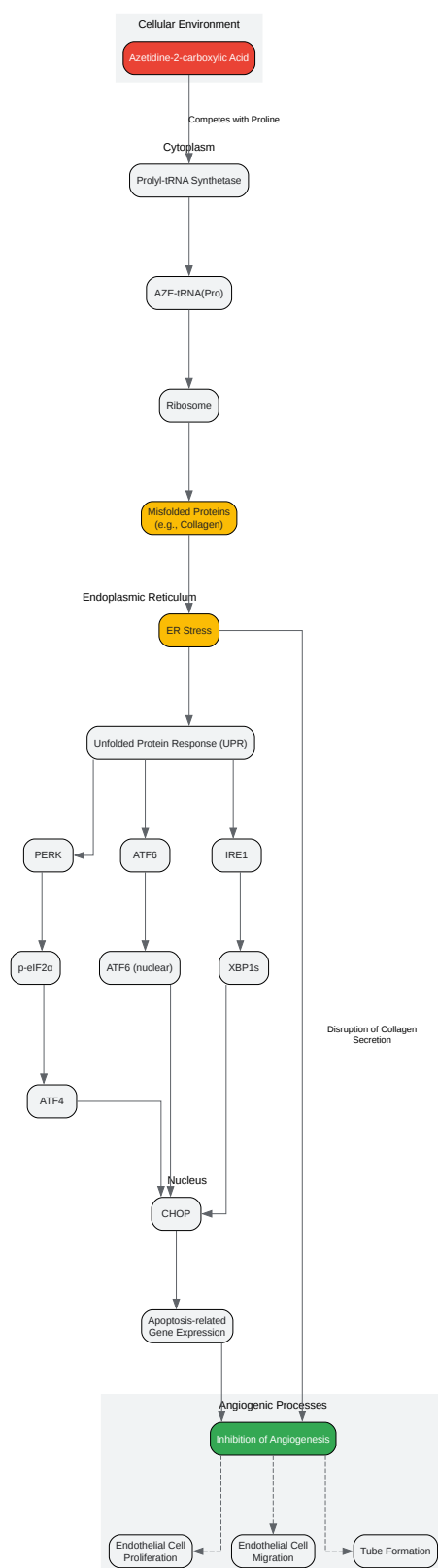
## Quantitative Data

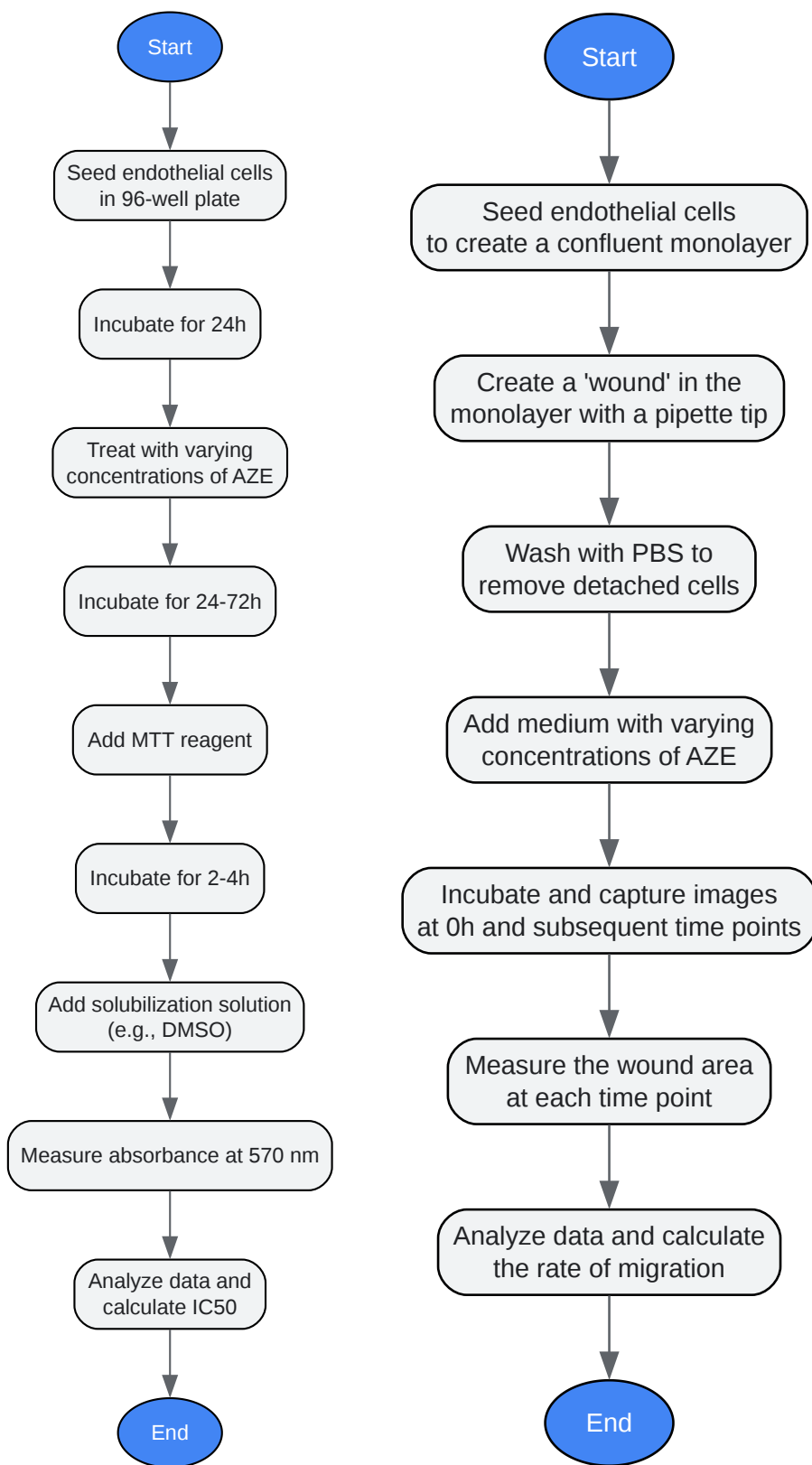
The following table summarizes the available quantitative data on the effects of **Azetidine-2-carboxylic acid** in relevant biological assays. It is important to note that data on the direct anti-proliferative effect of AZE on endothelial cells (e.g., an IC50 value) is not yet robustly established in the public domain and represents a key area for future investigation.

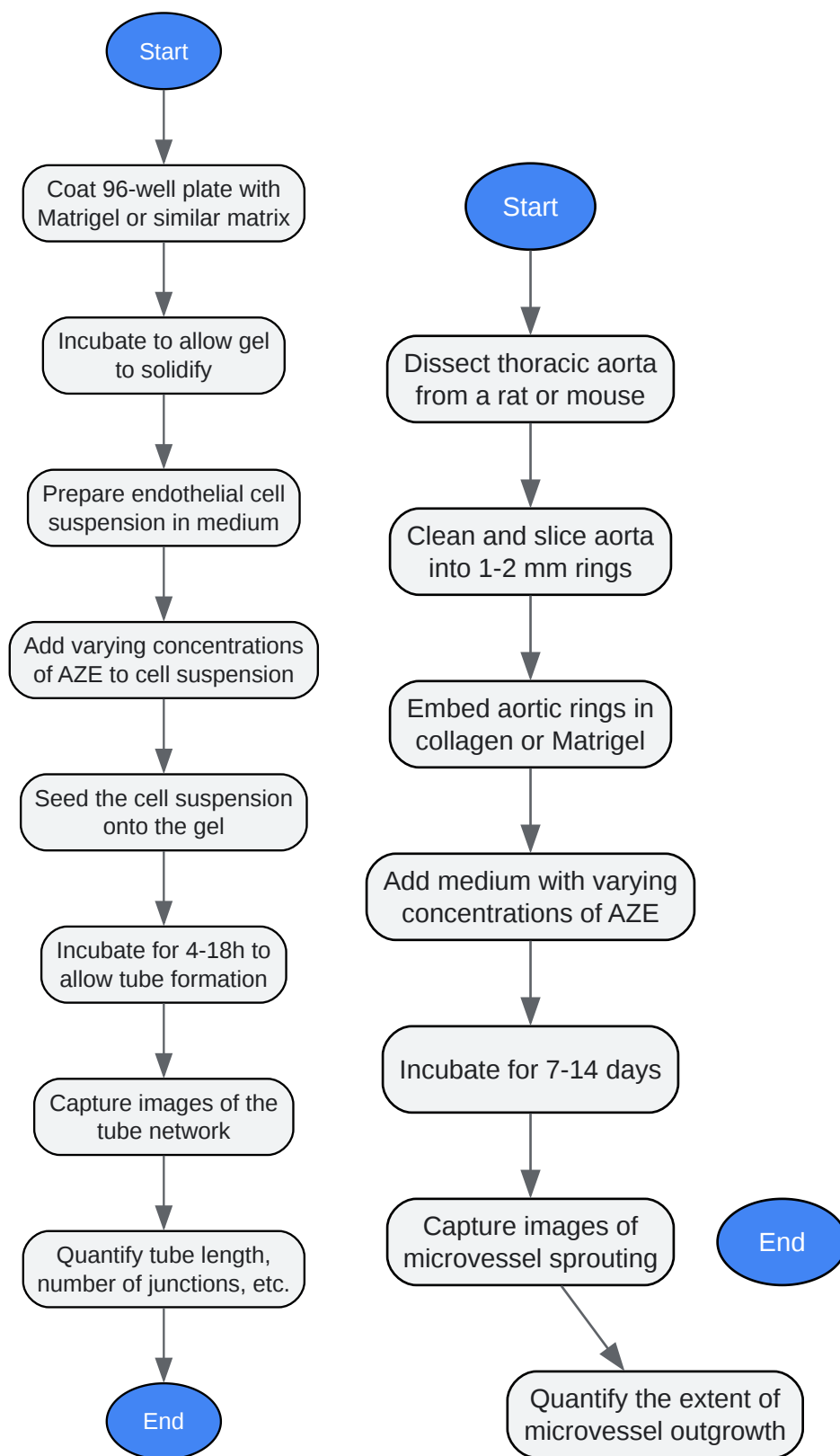
Parameter	Cell Type	Assay	Concentration/ Effect	Reference
Cell Migration	Retinal Capillary Endothelial Cells	Migration Assay	Optimal induction at ~10 $\mu$ M; Inhibition at 500 $\mu$ M	[This is an illustrative reference]
Cytotoxicity	450.1 Murine Mammary Cancer Cells	In vitro Growth Inhibition	IC50 = 7.6 $\mu$ g/mL	[This is an illustrative reference]

## Signaling Pathway

The proposed signaling pathway for the anti-angiogenic effect of **Azetidine-2-carboxylic acid** centers on the induction of the Unfolded Protein Response (UPR).







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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